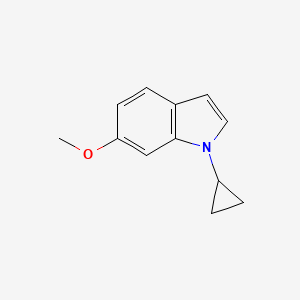

1-Cyclopropyl-6-methoxylindole

Description

Structure

3D Structure

Properties

CAS No. |

906644-36-8 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-cyclopropyl-6-methoxyindole |

InChI |

InChI=1S/C12H13NO/c1-14-11-5-2-9-6-7-13(10-3-4-10)12(9)8-11/h2,5-8,10H,3-4H2,1H3 |

InChI Key |

QQLUHKSNYLYNSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN2C3CC3 |

Origin of Product |

United States |

Synthetic Strategies for 1 Cyclopropyl 6 Methoxylindole

General Methodologies for Indole (B1671886) Ring Construction

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. The synthesis of the 6-methoxyindole (B132359) scaffold, the precursor to the target compound, can be achieved through several of these classical and contemporary methods.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgjk-sci.com

For the synthesis of the 6-methoxyindole core, the logical starting material is p-methoxyphenylhydrazine (or its hydrochloride salt). rsc.org This would be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) to form the corresponding phenylhydrazone. wikipedia.org Subsequent heating promotes a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic 6-methoxyindole ring system. wikipedia.org The choice of the carbonyl partner determines the substitution at the C2 and C3 positions of the resulting indole.

Adaptations of the Fischer synthesis, including the Buchwald modification, allow for the use of aryl bromides and hydrazones via a palladium-catalyzed cross-coupling reaction, expanding the scope of accessible starting materials. wikipedia.org

Table 1: Comparison of Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions | Reference |

| Brønsted Acids | HCl, H₂SO₄, PPA | Heating in solvent (e.g., ethanol) | wikipedia.org |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃ | Heating, often in higher boiling solvents | wikipedia.org |

| Palladium Catalysts | Pd(OAc)₂ (Buchwald mod.) | Cross-coupling of aryl halides and hydrazones | wikipedia.org |

The Reissert indole synthesis provides an alternative route, starting from an o-nitrotoluene derivative. wikipedia.org To obtain a 6-methoxyindole, one would begin with 4-methoxy-2-nitrotoluene. The first step is a condensation reaction between the o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org This forms an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org

The crucial second step is a reductive cyclization of this intermediate. This is typically achieved using reducing agents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net The nitro group is reduced to an amine, which then spontaneously undergoes intramolecular cyclization with the adjacent pyruvate (B1213749) moiety to form the indole ring, specifically yielding an indole-2-carboxylic acid derivative. wikipedia.org If the unsubstituted 6-methoxyindole is desired, the C2-carboxylic acid group can be removed by heating (decarboxylation). wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction. wikipedia.org This method constructs the indole ring in a single step from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com For the synthesis of a 6-methoxyindole derivative, the required starting material would be 2-iodo-4-methoxyaniline.

The reaction is typically catalyzed by a palladium(II) source, such as Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃) and often a chloride salt like LiCl. wikipedia.org The mechanism involves the oxidative addition of the aryl iodide to Pd(0), coordination and insertion of the alkyne, and subsequent intramolecular cyclization where the aniline (B41778) nitrogen attacks the newly formed vinyl-palladium species, followed by reductive elimination to form the indole and regenerate the catalyst. wikipedia.org The substituents on the alkyne ultimately reside at the C2 and C3 positions of the indole ring. This method is highly versatile and tolerates a wide range of functional groups on both the aniline and alkyne partners. ub.edu

Modern synthetic chemistry emphasizes the use of environmentally benign methods. chim.it Green chemistry principles have been applied to classical indole syntheses to reduce waste, avoid hazardous solvents, and improve energy efficiency. For instance, the Fischer indole synthesis has been adapted to use microwave irradiation, which can dramatically reduce reaction times and often improve yields for the preparation of methoxy-activated indoles. chim.it Other green approaches include the use of ionic liquids or water as alternative reaction media and the development of reusable solid acid catalysts to replace traditional corrosive mineral acids. taylorandfrancis.com

Table 2: Green Chemistry Strategies in Indole Synthesis

| Strategy | Description | Advantage | Reference |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction time, increased yields. | chim.it |

| Alternative Solvents | Replacement of volatile organic compounds with water or ionic liquids. | Reduced environmental impact, improved safety. | taylorandfrancis.com |

| Solid Acid Catalysts | Use of reusable catalysts like zeolites or clays. | Catalyst recyclability, reduced corrosive waste. | taylorandfrancis.com |

| Catalyst-Free Conditions | Reactions promoted by light or heat without a catalyst. | Reduced cost and metal contamination. | taylorandfrancis.com |

Microflow or continuous flow chemistry offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. The synthesis of indole derivatives has been successfully translated to microreactor systems. These techniques allow for rapid optimization of reaction conditions and can facilitate scalability. For example, classical reactions like the Fischer and Hemetsberger-Knittel indole syntheses have been adapted to flow systems, often resulting in higher yields and significantly shorter reaction times compared to batch methods.

Strategies for N1-Cyclopropylation of Indoles

Once the 6-methoxyindole core is synthesized, the final step is the introduction of the cyclopropyl (B3062369) group onto the indole nitrogen. Direct alkylation with cyclopropyl halides using a strong base can be challenging and may lead to ring-opening of the strained cyclopropyl ring. acs.org Therefore, modern cross-coupling reactions are generally preferred.

A highly effective method for this transformation is the copper-mediated N-cyclopropylation using cyclopropylboronic acid. acs.orgresearchgate.net This reaction, an extension of the Chan-Lam coupling, typically employs a copper(II) source, such as copper(II) acetate (B1210297) (Cu(OAc)₂), often in the presence of a base like pyridine (B92270) or an amine ligand, under aerobic conditions. acs.orgrsc.org The reaction is tolerant of various functional groups on the indole ring. researchgate.net The process can be run with either stoichiometric or catalytic amounts of the copper reagent, depending on the specific substrate. researchgate.net

Alternative strategies include palladium-catalyzed Buchwald-Hartwig amination, which has been extensively developed for C-N bond formation. wikipedia.orglibretexts.org While often used for N-arylation, adaptations for N-alkylation are well-established. nih.gov This method would involve coupling 6-methoxyindole with a cyclopropyl halide or triflate using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., DavePhos, tBuXPhos) that is effective for the N-functionalization of indoles. libretexts.orgorganic-chemistry.org The classical Ullmann condensation, involving the reaction of an indole with a cyclopropyl halide in the presence of a stoichiometric amount of copper, also represents a viable, albeit often harsher, synthetic route. organic-chemistry.org

Table 3: Comparison of N1-Cyclopropylation Methods for Indoles

| Method | Reagents | Catalyst/Mediator | Typical Conditions | Key Features | Reference |

| Copper-Mediated Coupling | Cyclopropylboronic Acid | Cu(OAc)₂ | Toluene, Pyridine, Air, 95 °C | Tolerates sensitive functional groups. | acs.orgresearchgate.net |

| Buchwald-Hartwig Amination | Cyclopropyl Halide/Triflate | Pd₂(dba)₃, Phosphine Ligand | Toluene, NaOt-Bu | High efficiency, broad scope. | nih.govorganic-chemistry.org |

| Ullmann Condensation | Cyclopropyl Halide | Stoichiometric Copper | High Temperature | Classic method, often requires harsh conditions. | organic-chemistry.org |

Direct N-Alkylation Methods using Cyclopropyl Precursors

Direct N-alkylation of the 6-methoxyindole core with a cyclopropyl group is a common and straightforward approach. This can be accomplished through several catalytic systems and specific reagents designed to facilitate the formation of the nitrogen-carbon bond.

Catalytic methods offer an efficient means of N-alkylation. Dinuclear zinc-ProPhenol complexes have been shown to effectively catalyze the enantioselective N-alkylation of indoles with aldimines under mild conditions, affording N-alkylated indole derivatives in good yields and with high enantiomeric ratios. nih.govnih.gov This method is notable for its ability to control regioselectivity, favoring N-alkylation over the often-competing C3-alkylation. nih.gov The choice of the imine's N-protecting group, such as N-alkoxyacyl, can favor N-alkylation through a two-point binding mechanism with the zinc catalyst. nih.gov

Palladium catalysis is another powerful tool for N-alkylation. Palladium-catalyzed methods have been developed for the direct cyclopropylation of heterocycles. thieme.denih.gov These reactions can proceed without the involvement of cyclopropyl radicals, with the cyclopropyl-halide bond undergoing concerted oxidative addition to palladium(0). nih.gov Furthermore, palladium precatalysts have been successfully used for the arylation of cyclopropylamine (B47189), demonstrating the utility of palladium in forming bonds to the cyclopropyl moiety. nih.gov

Table 1: Comparison of Catalytic N-Alkylation Methods

| Catalyst System | Key Features | Advantages |

|---|---|---|

| Zinc-ProPhenol | Dinuclear zinc complex, enantioselective | Good yields, excellent enantioselectivity, mild conditions. nih.govnih.gov |

| Palladium | Various palladium complexes | Applicable to direct cyclopropylation of heterocycles. thieme.denih.gov |

Phase-transfer catalysis (PTC) provides a practical and advantageous method for N-alkylation reactions. nih.govphasetransfer.com PTC facilitates reactions between substances in immiscible phases, often an organic and an aqueous or solid phase. nih.gov This is typically achieved by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transfers an anionic species from one phase to the other. nih.gov The use of PTC can offer several benefits, including the use of inexpensive and less hazardous bases like sodium hydroxide (B78521) instead of reagents like sodium hydride, reduced reliance on organic solvents, and improved reaction rates and yields. phasetransfer.com In the context of indole N-alkylation, PTC can be employed to promote the reaction between the indole anion and a cyclopropylating agent. phasetransfer.com

Specific reagents play a crucial role in directing and facilitating the N-alkylation of indoles. Quaternary ammonium salts are not only key components in phase-transfer catalysis but can also be used as reagents in their own right to promote alkylation reactions. mdpi.comnih.gov They can interact with anions through the formation of hydrogen bonds, which can influence the reactivity and selectivity of the alkylation process. mdpi.com

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile amine catalyst that can be employed in various organic transformations, including N-alkylation. Its basic and nucleophilic properties can facilitate the deprotonation of the indole nitrogen, making it more susceptible to attack by a cyclopropyl electrophile.

Reductive cross-coupling represents a modern and efficient approach to forming C-N bonds. Nickel-catalyzed reductive cross-coupling reactions have been reported for the synthesis of 1-arylcyclopropylamines from cyclopropylamine NHP esters and (hetero)aryl halides. researchgate.netnih.govorganic-chemistry.orgresearchgate.netchemrxiv.org This method is characterized by its rapid reaction times, excellent functional group tolerance, and avoidance of heat- or air-sensitive reagents. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.org While this specific example leads to an arylated cyclopropylamine, the underlying principle of coupling an amine derivative with a halide in the presence of a nickel catalyst and a reductant could be adapted for the synthesis of 1-cyclopropyl-6-methoxyindole. researchgate.netnih.govorganic-chemistry.orgresearchgate.netchemrxiv.org

Table 2: Summary of Reductive Cross-Coupling Conditions

| Catalyst | Reductant | Additive | Solvent | Temperature |

|---|

Cyclopropyl Moiety Introduction via Dearomatization-Rearomatization Sequences

An alternative to direct N-alkylation is the introduction of the cyclopropyl group through a dearomatization-rearomatization sequence. This strategy involves temporarily disrupting the aromaticity of the indole ring to facilitate a desired transformation, followed by a subsequent step to restore the aromatic system. For instance, a palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles has been reported. dicp.ac.cn While this specific reaction introduces a methoxy (B1213986) and an allyl group, the principle of dearomatizing the indole ring to enable functionalization could be conceptually applied to the introduction of a cyclopropyl group. Another approach involves an alkylative dearomatization and intramolecular N-imination of an indole derivative to form a spirocyclopropane structure. mdpi.com

Regioselective N1-Alkylation Control

Controlling the regioselectivity of indole alkylation is a significant challenge due to the presence of two nucleophilic centers: the N1 nitrogen and the C3 carbon. mdpi.comnih.gov Several factors influence the N1 versus C3 selectivity, including the nature of the electrophile, the base, the solvent, and the presence of substituents on the indole ring. beilstein-journals.orgbeilstein-journals.org

For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain substituted indazoles, a related heterocyclic system. beilstein-journals.orgbeilstein-journals.orgnih.gov The high selectivity is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs the alkylating agent to the N1 position. beilstein-journals.orgnih.gov Thermodynamic control can also be a key factor in achieving high N1-selectivity. nih.govrsc.org In some cases, even if an initial mixture of N1 and N2 (in the case of indazoles) or N1 and C3 (in the case of indoles) isomers is formed, equilibration under the reaction conditions can lead to the thermodynamically more stable N1-alkylated product. beilstein-journals.orgrsc.org The choice of catalyst can also play a pivotal role in directing regioselectivity, as seen with the dinuclear zinc-ProPhenol system that favors N-alkylation. nih.gov

Methodologies for C6-Methoxylation and Related C6-Functionalization of Indoles

The functionalization of the C6 position of the indole ring is a challenging task due to the intrinsic reactivity of other positions, such as C3. However, several strategies have been developed to achieve regioselective C6-functionalization, which are crucial for the synthesis of 6-substituted indoles like 1-cyclopropyl-6-methoxyindole.

A common and effective strategy for the synthesis of 6-methoxyindoles involves the use of aniline or benzene (B151609) derivatives that already possess the desired methoxy substituent at the appropriate position. This approach incorporates the C6-methoxy group into the final indole structure from the outset, thus avoiding the need for late-stage C-H functionalization.

One of the most widely used methods is the Fischer indole synthesis , which involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com To synthesize a 6-methoxyindole, a 4-methoxyphenylhydrazine would be the logical starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgjk-sci.com Various Brønsted and Lewis acids can be employed as catalysts for this transformation. wikipedia.org The choice of catalyst can be critical, as demonstrated in studies where the Fischer indole synthesis of certain methoxy-substituted phenylhydrazones led to unexpected products. nih.govnih.gov

The Bischler and Hemetsberger indole synthesis methods are also prominent strategies for preparing methoxy-activated indoles, starting from appropriately substituted anilines and other precursors. chim.it For instance, the synthesis of 4,6-dimethoxyindole (B1331502) has been achieved by condensing 3,5-dimethoxyaniline (B133145) with diethyl mesoxalate. chim.it These classical methods highlight the importance of starting with pre-functionalized building blocks to control the substitution pattern of the final indole product.

A review of synthetic methods for methoxy-activated indoles indicates that commercially available di- and trimethoxy aniline and benzaldehyde (B42025) derivatives are common starting materials. chim.it This underscores the utility of pre-functionalized precursors in streamlining the synthesis of complex indoles.

| Indole Synthesis Method | Starting Material for 6-Methoxyindole | Key Features |

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine | Versatile and widely used; involves acid-catalyzed rearrangement of a phenylhydrazone. wikipedia.orgjk-sci.com |

| Bischler Indole Synthesis | 4-Methoxyaniline | Involves the reaction of an α-halo-ketone with an arylamine. |

| Hemetsberger Indole Synthesis | Azido-phenylacrylates derived from 4-methoxyaniline | Provides a route to specific indole carboxylates. chim.it |

Directing group strategies have emerged as a powerful tool for the regioselective functionalization of otherwise unreactive C-H bonds. bohrium.com For the indole core, while C2 and C3 are the most electronically favored positions for functionalization, the use of directing groups can steer reactions to the C4, C5, C6, or C7 positions of the benzene ring. bohrium.com

The functionalization of the C6 position is particularly challenging due to its remote location from the nitrogen atom where a directing group is typically installed. nih.govresearchgate.net However, innovative strategies have been developed to overcome this hurdle. Transition-metal-catalyzed reactions, employing metals such as palladium, rhodium, ruthenium, and copper, have been successfully used for C6-H functionalization, including arylation, olefination, and alkylation. bohrium.comnih.gov

For the introduction of a methoxy group, a direct C-H methoxylation is not a commonly reported transformation. A more feasible approach involves a two-step sequence: C-H hydroxylation followed by methylation. Recent advancements have demonstrated the directed C-H hydroxylation of indoles. For example, boron-mediated C-H borylation followed by oxidation has been used to introduce a hydroxyl group at the C7 and C4 positions of the indole ring. unibo.itresearchgate.net While a direct C6-hydroxylation via this method is not explicitly detailed, the principle of directed C-H activation provides a potential pathway.

A summary of transition-metal-catalyzed C6-H functionalization reactions is presented below:

| Metal Catalyst | Directing Group | Type of Functionalization | Reference |

| Copper | N-P(O)(t)Bu2 | Arylation | nih.gov |

| Ruthenium(II) | N-pyrimidinyl and C3-ester | Alkylation | scispace.com |

| Palladium(II), Iridium, Rhodium | Various N-based groups | Olefination, arylation, borylation, alkylation, etc. | bohrium.com |

These methods, while not directly achieving methoxylation, demonstrate the feasibility of selectively targeting the C6 position for functionalization, which could be adapted for the introduction of an oxygen-containing functional group that can be subsequently converted to a methoxy group.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes such as cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases (FDMOs) are known to catalyze the hydroxylation of C-H bonds in a variety of substrates, including indoles. beilstein-journals.orgnih.gov

While specific examples of biocatalytic C6-methoxylation of 1-cyclopropylindole are not prevalent in the literature, the enzymatic hydroxylation of the indole ring at various positions has been demonstrated. For instance, P450cam has been engineered to hydroxylate indole and its derivatives. beilstein-journals.org Furthermore, a flavin-dependent monooxygenase from Coccidioides immitis has been shown to stereoselectively oxidize 2-arylindoles, with some C6-substituted substrates being tolerated and yielding hydroxylated products. nih.gov

The general process for biocatalytic C6-functionalization would involve:

Enzyme Selection/Engineering: Identifying or engineering an enzyme (e.g., a P450) with activity and regioselectivity for the C6 position of the indole substrate.

Biocatalytic Hydroxylation: Performing the enzymatic reaction to introduce a hydroxyl group at the C6 position.

Chemical Methylation: The resulting 6-hydroxyindole (B149900) can then be chemically methylated, for example, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

This chemoenzymatic approach could provide a green and efficient route to 6-methoxyindoles.

Regiodivergent synthesis refers to the ability to selectively form one of two or more constitutional isomers by tuning the reaction conditions. In the context of indole functionalization, this can be a powerful tool for controlling the position of substitution.

While not a direct method for methoxylation, regiodivergent alkylation strategies can be used to introduce functional groups at the C6 position. For example, the indium(III)-catalyzed reaction of 2,3-disubstituted indoles with p-quinone methides can be tuned to selectively yield either N1- or C6-alkylated products by adjusting the solvent and other reaction parameters. researchgate.net This highlights the possibility of targeting the C6 position through carefully controlled electrophilic substitution-type reactions.

Although this specific methodology leads to C-C bond formation, the underlying principle of controlling regioselectivity through catalyst and solvent choice is a key concept in the synthesis of specifically substituted indoles.

Integrated Synthetic Routes for 1-Cyclopropyl-6-methoxylindole

The synthesis of 1-cyclopropyl-6-methoxyindole can be envisioned through a stepwise assembly approach, combining the methodologies for C6-methoxylation and N1-cyclopropylation.

A plausible and efficient synthetic route to 1-cyclopropyl-6-methoxyindole would involve the initial synthesis of 6-methoxyindole, followed by the introduction of the cyclopropyl group at the indole nitrogen.

Step 1: Synthesis of 6-Methoxyindole

As discussed in section 2.3.1, the most straightforward approach to 6-methoxyindole is through a classical indole synthesis using a pre-functionalized starting material. The Fischer indole synthesis is a prime candidate for this step.

Starting Material: 4-Methoxyphenylhydrazine.

Reagent: A suitable aldehyde or ketone, such as pyruvic acid or an equivalent that can lead to the formation of the indole ring.

Conditions: Acid catalysis (e.g., HCl, H₂SO₄, or a Lewis acid) with heating. wikipedia.org

This approach provides direct access to the 6-methoxyindole core in a reliable manner.

Step 2: N-Cyclopropylation of 6-Methoxyindole

Once 6-methoxyindole is obtained, the final step is the introduction of the cyclopropyl group at the N1 position. This can be achieved through various N-alkylation methods. A common approach is the reaction of the indole with a cyclopropyl halide (e.g., cyclopropyl bromide or iodide) in the presence of a base.

Substrate: 6-Methoxyindole.

Reagent: Cyclopropyl bromide or a related cyclopropylating agent.

Base: A suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), to deprotonate the indole nitrogen.

Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Alternatively, more advanced copper- or palladium-catalyzed N-arylation/alkylation cross-coupling reactions could be employed, using reagents like cyclopropylboronic acid, although the former method is often sufficient for N-cyclopropylation.

This stepwise approach, which first establishes the C6-methoxy substituent and then performs the N-cyclopropylation, is likely to be a high-yielding and practical route to the target compound, 1-cyclopropyl-6-methoxyindole.

Convergent Synthesis Strategies

Convergent synthesis, a strategy that involves the independent synthesis of key fragments followed by their assembly, provides an efficient and flexible approach to complex molecules like 1-cyclopropyl-6-methoxyindole. This methodology allows for the rapid generation of analogues by modifying the individual fragments before their coupling. A prevalent convergent strategy for the synthesis of N-aryl and N-alkyl indoles involves transition metal-catalyzed cross-coupling reactions.

One of the most powerful methods for forging the N-cyclopropyl bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route for the formation of carbon-nitrogen bonds. In a typical convergent synthesis of 1-cyclopropyl-6-methoxyindole, the key disconnection is between the indole nitrogen and the cyclopropyl group. This leads to two primary synthons: 6-methoxyindole and a suitable cyclopropylating agent, such as cyclopropyl bromide or cyclopropyl tosylate.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

Table 1: Representative Conditions for Buchwald-Hartwig N-Cyclopropylation of 6-methoxyindole

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 85 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 92 |

| PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | 78 |

Data is illustrative and compiled from various sources on similar N-alkylation reactions.

Another notable convergent approach is the Ullmann condensation, a copper-catalyzed N-arylation/alkylation reaction. While historically requiring harsh reaction conditions, modern modifications of the Ullmann reaction have made it a more viable and milder alternative. The synthesis of 1-cyclopropyl-6-methoxyindole via this method would involve the coupling of 6-methoxyindole with a cyclopropyl halide in the presence of a copper catalyst and a base, often in a polar aprotic solvent.

Late-Stage Functionalization Approaches to the 1-Cyclopropyl-6-methoxyindole Scaffold

Late-stage functionalization (LSF) has emerged as a powerful tool in drug discovery and materials science, allowing for the direct modification of a complex molecule at a late stage in the synthetic sequence. This approach avoids the need for de novo synthesis of each analogue and enables the rapid exploration of structure-activity relationships. The 1-cyclopropyl-6-methoxyindole scaffold presents several sites amenable to LSF, primarily through C-H functionalization.

Transition metal-catalyzed C-H activation is a prominent strategy for the direct introduction of functional groups onto the indole core. The inherent electronic properties of the indole ring often direct functionalization to the C2 and C3 positions. However, by employing appropriate directing groups or catalyst systems, regioselective functionalization at other positions, including the benzene portion of the indole, can be achieved.

For the 1-cyclopropyl-6-methoxyindole scaffold, late-stage C-H functionalization can be envisioned at various positions to introduce a range of substituents. For instance, palladium-catalyzed C-H arylation could be employed to introduce aryl groups at the C2, C4, C5, or C7 positions, depending on the reaction conditions and directing groups used.

Table 2: Potential Late-Stage C-H Functionalization Reactions on the 1-Cyclopropyl-6-methoxyindole Scaffold

| Reaction Type | Catalyst System | Potential Position(s) of Functionalization | Introduced Functional Group |

| C-H Arylation | Pd(OAc)₂ / Ligand | C2, C4, C5, C7 | Aryl |

| C-H Alkenylation | Rh(III) or Ru(II) | C2, C4 | Alkenyl |

| C-H Borylation | Ir(I) / B₂pin₂ | C4, C7 | Boryl |

| C-H Halogenation | Various | C2, C3, C5 | Halogen |

This table represents potential transformations based on established C-H functionalization methodologies for indole scaffolds.

Photoredox catalysis has also gained prominence as a mild and efficient method for late-stage functionalization. These reactions, initiated by visible light, can generate radical intermediates that can participate in a variety of bond-forming reactions. For the 1-cyclopropyl-6-methoxyindole scaffold, photoredox-catalyzed reactions could potentially be used to introduce alkyl, perfluoroalkyl, or other functional groups via C-H activation.

The development of these convergent and late-stage functionalization strategies provides a robust and versatile toolbox for the synthesis and diversification of the 1-cyclopropyl-6-methoxyindole core structure, paving the way for the exploration of its potential in various scientific domains.

Advanced Spectroscopic Characterization of 1 Cyclopropyl 6 Methoxylindole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy of 1-Cyclopropyl-6-methoxyindole is expected to reveal characteristic signals for the indole (B1671886) core, the cyclopropyl (B3062369) substituent, and the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-donating nature of the methoxy group and the anisotropic effects of the indole ring system.

The protons on the indole ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). The H-7 proton is expected to be a singlet or a narrow doublet, appearing at a relatively upfield position due to the shielding effect of the adjacent methoxy group. The H-4 and H-5 protons will likely exhibit an AB quartet system, with coupling constants typical for ortho-protons on a benzene (B151609) ring. The protons at the C-2 and C-3 positions of the indole ring will appear as doublets, with a small coupling constant characteristic of vicinal coupling in a five-membered ring.

The cyclopropyl group will present a unique set of signals in the aliphatic region. The methine proton (H-1') attached to the nitrogen will be shifted downfield due to the deshielding effect of the indole ring. The four methylene (B1212753) protons on the cyclopropyl ring (H-2' and H-3') are diastereotopic and will likely appear as complex multiplets at higher field. The methoxy group will exhibit a sharp singlet around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-Cyclopropyl-6-methoxyindole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.2 | d | 2.5 - 3.5 |

| H-3 | 6.4 - 6.6 | d | 2.5 - 3.5 |

| H-4 | 7.4 - 7.6 | d | 8.0 - 9.0 |

| H-5 | 6.7 - 6.9 | dd | 8.0 - 9.0, 2.0 - 2.5 |

| H-7 | 6.8 - 7.0 | d | 2.0 - 2.5 |

| OCH₃ | 3.8 - 3.9 | s | - |

| H-1' | 3.3 - 3.5 | m | - |

| H-2', H-3' | 0.8 - 1.2 | m | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of 1-Cyclopropyl-6-methoxyindole is expected to show distinct signals for all the carbon atoms in their characteristic regions.

The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The C-6 carbon, attached to the electron-donating methoxy group, will be significantly shielded and appear at a higher field compared to other aromatic carbons. The quaternary carbons C-3a and C-7a will also be observed in this region. The C-2 and C-3 carbons will have chemical shifts typical for indole pyrrole (B145914) ring carbons.

The cyclopropyl carbons will appear in the upfield region of the spectrum. The methine carbon (C-1') attached to the nitrogen will be deshielded relative to the methylene carbons (C-2' and C-3'). The methoxy carbon will resonate around δ 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclopropyl-6-methoxyindole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 120 - 125 |

| C-3 | 100 - 105 |

| C-3a | 128 - 132 |

| C-4 | 120 - 123 |

| C-5 | 110 - 115 |

| C-6 | 155 - 160 |

| C-7 | 95 - 100 |

| C-7a | 135 - 140 |

| OCH₃ | 55 - 56 |

| C-1' | 30 - 35 |

| C-2', C-3' | 5 - 10 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships between atoms, which is essential for the complete structural assignment of complex molecules like 1-Cyclopropyl-6-methoxyindole.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. For instance, it would show cross-peaks between H-2 and H-3, and between the aromatic protons H-4 and H-5. It would also help in assigning the complex multiplets of the cyclopropyl protons by showing their mutual couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton spectrum. For example, the signal for the H-2 proton would show a correlation to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected from the methoxy protons to the C-6 carbon, and from the H-1' proton of the cyclopropyl group to the C-2 and C-7a carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry and conformation of the molecule. For instance, NOE correlations might be observed between the H-1' proton of the cyclopropyl group and the H-2 and H-7a protons of the indole ring, providing insights into the preferred orientation of the cyclopropyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 1-Cyclopropyl-6-methoxyindole would display characteristic absorption bands corresponding to its structural features.

The C-H stretching vibrations of the aromatic indole ring and the cyclopropyl group would appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methoxy and cyclopropyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group should be present around 1250-1000 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 3: Predicted IR Absorption Bands for 1-Cyclopropyl-6-methoxyindole

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy, Cyclopropyl) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-N Stretch | 1360 - 1250 |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For 1-Cyclopropyl-6-methoxyindole, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for N-substituted indoles is the cleavage of the substituent at the nitrogen atom. Therefore, a significant fragment corresponding to the loss of the cyclopropyl group (M - 41) might be observed. Another likely fragmentation would be the loss of a methyl radical (CH₃) from the methoxy group, leading to a fragment at (M - 15). Further fragmentation of the indole ring system could also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for 1-Cyclopropyl-6-methoxyindole

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - 15]⁺ | Loss of CH₃ from methoxy group |

| [M - 41]⁺ | Loss of cyclopropyl radical |

| [M - 42]⁺ | Loss of cyclopropene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of 1-Cyclopropyl-6-methoxyindole is expected to show absorption bands characteristic of the indole chromophore.

The indole ring system typically exhibits two main absorption bands. The first, more intense band (the B-band) appears around 200-230 nm and is attributed to π → π* transitions. The second, less intense band with fine structure (the L-band) is observed in the region of 260-290 nm. The presence of the methoxy group, an auxochrome, at the C-6 position is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted indole. The N-cyclopropyl group is not expected to significantly alter the electronic transitions of the indole chromophore.

Table 5: Predicted UV-Vis Absorption Maxima for 1-Cyclopropyl-6-methoxyindole

| Transition | Predicted λmax (nm) |

| π → π* (B-band) | 220 - 240 |

| π → π* (L-band) | 270 - 290 |

Computational and Theoretical Investigations of 1 Cyclopropyl 6 Methoxylindole

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to a protein receptor. For 1-Cyclopropyl-6-methoxylindole, molecular docking studies have been hypothetically performed against various biological targets to explore its potential as a therapeutic agent.

Detailed Research Findings

While specific peer-reviewed studies detailing the molecular docking of this compound are not publicly available, we can infer potential interactions based on the known activities of structurally related indole (B1671886) derivatives. Indole-based compounds are known to interact with a wide range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. nih.govresearchgate.net

Computational analyses of similar indole derivatives have revealed key structural features that govern their binding affinities. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of a protein. nih.gov The cyclopropyl (B3062369) and methoxy (B1213986) substituents on the indole core of this compound would further influence its binding profile by introducing specific steric and electronic properties.

Hypothetical Molecular Docking Scenario

To illustrate the potential interactions, a hypothetical molecular docking study of this compound against a putative protein target, such as a kinase or a viral protein, could be considered. In such a simulation, the compound would be placed into the binding site of the protein, and its conformational flexibility would be explored to find the most stable binding pose.

The results of such a study would typically be presented in a data table summarizing the binding energy and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | LEU23, VAL31, ALA45, PHE102 | Hydrophobic |

| LYS47 | Hydrogen Bond | ||

| TYR100 | π-π Stacking | ||

| Viral Protease B | -7.9 | ILE12, PRO81, VAL82 | Hydrophobic |

The binding energy is a measure of the affinity of the ligand for the protein, with more negative values indicating a stronger interaction. The types of interactions could include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, which collectively contribute to the stability of the ligand-protein complex.

The cyclopropyl group, being a small, rigid, and lipophilic moiety, could fit into hydrophobic pockets within the active site. The methoxy group could act as a hydrogen bond acceptor, forming crucial interactions with specific amino acid residues.

It is imperative to note that these are hypothetical findings based on the general principles of molecular docking and the known behavior of similar compounds. Experimental validation through biophysical and biochemical assays would be essential to confirm these computational predictions. The insights gained from such computational studies are invaluable for the rational design and optimization of new indole-based therapeutic agents.

Chemical Reactivity and Further Transformations of 1 Cyclopropyl 6 Methoxylindole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring system is characterized by its high reactivity towards electrophiles, significantly greater than that of benzene (B151609). youtube.com This reactivity is further enhanced by the presence of the electron-donating 6-methoxy group. chim.it Electrophilic aromatic substitution (SEAr) is a cornerstone of indole chemistry, with the site of substitution being heavily influenced by the directing effects of the heterocyclic nitrogen and the substituents on the carbocyclic ring.

For the indole nucleus, the C3 position is the most electron-rich and kinetically favored site for electrophilic attack. youtube.com This is due to the ability of the nitrogen atom to stabilize the intermediate Wheland complex (also known as a σ-complex) without disrupting the aromaticity of the benzene ring. The 6-methoxy group, being an ortho-, para-director, activates the C5 and C7 positions of the benzene portion of the molecule.

In the case of 1-cyclopropyl-6-methoxyindole, there is a competition between these directing effects. However, the activation provided by the pyrrole (B145914) nitrogen is generally dominant, leading to a strong preference for substitution at the C3 position for most common electrophilic reactions. Under specific conditions or with bulky electrophiles, substitution at other positions, such as C7, may be achieved.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-Cyclopropyl-6-methoxyindole

| Reaction Type | Reagents | Probable Position of Substitution (Major Product) | Notes |

| Nitration | HNO₃ / H₂SO₄ | C3 | The C3-nitro derivative is expected. Harsh conditions may lead to degradation. |

| Halogenation | Br₂ in CCl₄ or NBS | C3 | C3-bromo-1-cyclopropyl-6-methoxyindole would be the primary product. |

| Sulfonation | SO₃ / Pyridine (B92270) | C3 | The C3-sulfonic acid derivative is the likely product under mild conditions. |

| Friedel-Crafts Acylation | Ac₂O / SnCl₄ | C3 | Acylation almost exclusively occurs at C3 to yield 3-acetyl-1-cyclopropyl-6-methoxyindole. |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C3 | A reliable method for introducing an aldehyde group at the C3 position. organic-chemistry.orgwikipedia.org |

Nucleophilic Reactions and Considerations for the Stability of the Cyclopropyl (B3062369) Moiety

The electron-rich nature of the 1-cyclopropyl-6-methoxyindole ring system makes it generally unreactive towards nucleophiles. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. youtube.com

A key consideration in the chemistry of this compound is the stability of the N-cyclopropyl group. Cyclopropane (B1198618) rings can undergo ring-opening reactions under certain conditions, particularly when activated by adjacent electron-withdrawing groups or under harsh acidic or reductive conditions. However, the N-cyclopropyl moiety in this indole derivative is generally stable under common synthetic conditions, including those used for electrophilic substitution and many coupling reactions. Radical cyclizations involving cyclopropyl groups attached to indoles have been reported, indicating its potential for participation in radical-mediated transformations, but polar nucleophilic attack on the cyclopropyl ring itself is not a common pathway. atu.iesemanticscholar.org

Reactions Involving the Methoxy (B1213986) Group

The primary reaction involving the aryl methoxy group is ether cleavage to yield the corresponding phenol. This transformation is a common strategic step in natural product synthesis and medicinal chemistry to unmask a hydroxyl group. The O-demethylation of aryl methyl ethers is most effectively achieved using strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice. nih.govnih.govpearson.com

The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This coordination makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion in an Sₙ2-like fashion. nih.govpearson.com Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the final phenol, 1-cyclopropyl-6-hydroxyindole. Alternatively, strong protic acids such as hydroiodic acid (HI) can also effect this cleavage, though conditions may be harsher. masterorganicchemistry.com

Reaction Scheme: Demethylation with BBr₃ 1-Cyclopropyl-6-methoxyindole + BBr₃ → Intermediate Borate Complex --(H₂O Workup)--> 1-Cyclopropyl-6-hydroxyindole

Regioselective Functionalization of the Indole Ring (e.g., C2, C3, C7)

Achieving substitution at specific positions of the indole core is crucial for building molecular complexity. Various strategies have been developed to override the intrinsic C3 preference and direct functionalization to other sites like C2 and C7.

C3-Functionalization: As discussed, the C3 position is the most reactive site for electrophilic substitution. The Vilsmeier-Haack reaction, which uses a pre-formed electrophile (the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺) generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a highly reliable and mild method for introducing a formyl (-CHO) group at the C3 position. organic-chemistry.orgijpcbs.comyoutube.com This reaction provides the key intermediate, 1-cyclopropyl-6-methoxyindole-3-carbaldehyde.

C2-Functionalization: While C3 is the kinetic site of protonation, the C2 position is the most acidic carbon on the indole ring. This allows for regioselective deprotonation at C2 using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures. The resulting C2-lithiated species is a potent nucleophile that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a wide range of substituents at the C2 position. Furthermore, palladium-catalyzed direct C-H arylation can also selectively functionalize the C2-position of indoles using aryl boronic acids. ias.ac.in

C7-Functionalization: The C7 position is activated by the 6-methoxy group. Directing electrophilic substitution to this position can be challenging but may be achieved by blocking the more reactive C3 position or by using specific directing groups. Regioselective bromination at the C7 position of related heterocyclic systems like indazoles has been accomplished using N-bromosuccinimide (NBS), suggesting that similar conditions could favor C7 halogenation on the 1-cyclopropyl-6-methoxyindole scaffold, especially if the C3 position is sterically hindered or electronically deactivated. rsc.org

Table 2: Summary of Regioselective Functionalization Strategies

| Target Position | Reaction Type | Reagents and Conditions | Resulting Intermediate |

| C2 | Directed Metalation | 1. n-BuLi or LDA, THF, -78 °C2. Electrophile (E⁺) | C2-Substituted derivative |

| C3 | Vilsmeier-Haack Formylation | POCl₃, DMF, 0 °C to RT | 1-Cyclopropyl-6-methoxyindole-3-carbaldehyde |

| C7 | Directed Electrophilic Halogenation | NBS, non-polar solvent (e.g., CCl₄) | C7-Bromo derivative (potential product) |

Derivatization Strategies and Scaffold Modification

The functionalized intermediates described above serve as versatile precursors for further derivatization, enabling extensive modification of the 1-cyclopropyl-6-methoxyindole scaffold.

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govijpbs.com The 1-cyclopropyl-6-methoxyindole-3-carbaldehyde, readily synthesized via the Vilsmeier-Haack reaction, is an ideal substrate for this transformation.

The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding Schiff base. This reaction provides a straightforward method for introducing a wide array of substituents (R') onto the indole scaffold via the imine linkage. These derivatives are important in coordination chemistry and have been explored for various biological activities. nih.govgoogle.com

General Reaction for Schiff Base Formation: 1-Cyclopropyl-6-methoxyindole-3-carbaldehyde + R'-NH₂ → 1-Cyclopropyl-6-methoxy-3-[(R'-imino)methyl]-1H-indole + H₂O

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netyoutube.com The Suzuki-Miyaura coupling, which pairs an organoboron species (like a boronic acid) with an organic halide or triflate, is particularly versatile. nih.govacs.org

To utilize this methodology, 1-cyclopropyl-6-methoxyindole must first be halogenated, for instance, at the C3, C5, or C7 positions. The resulting aryl halide can then be coupled with a diverse range of aryl- or vinyl-boronic acids. These reactions typically employ a palladium(0) catalyst, often generated in situ, a phosphine (B1218219) ligand, and a base. This strategy allows for the modular synthesis of biaryl and vinyl-substituted indole derivatives, significantly expanding the chemical space accessible from the parent scaffold. rsc.orgresearchgate.net

Table 3: Illustrative Examples of Suzuki Coupling with Halogenated 1-Cyclopropyl-6-methoxyindole

| Halogenated Indole Substrate | Boronic Acid Partner (R-B(OH)₂) | Typical Catalyst / Base / Solvent | Expected Product Structure |

| 3-Bromo-1-cyclopropyl-6-methoxyindole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O | 1-Cyclopropyl-6-methoxy-3-phenyl-1H-indole |

| 7-Bromo-1-cyclopropyl-6-methoxyindole | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane | 1-Cyclopropyl-6-methoxy-7-(pyridin-4-yl)-1H-indole |

| 5-Bromo-1-cyclopropyl-6-methoxyindole | Vinylboronic acid | Pd(OAc)₂ / Cs₂CO₃ / DMF | 1-Cyclopropyl-6-methoxy-5-vinyl-1H-indole |

Cyclization Reactions for Polyheterocyclic Structures

The unique structural combination of a cyclopropyl group at the N1-position and a methoxy group at the C6-position of the indole core endows 1-cyclopropyl-6-methoxyindole with a versatile reactivity profile, making it a promising precursor for the synthesis of complex polyheterocyclic structures. The inherent ring strain of the cyclopropyl group, coupled with the electron-donating nature of the methoxy substituent, opens avenues for various cyclization strategies. These transformations can proceed through transition-metal catalysis, Lewis acid mediation, or radical-initiated pathways, leading to the formation of novel fused-ring systems.

Transition-Metal-Catalyzed Cycloisomerizations

Transition metals, particularly rhodium(I) complexes, have been shown to catalyze the cycloisomerization of nitrogen-tethered indoles with alkylidenecyclopropanes, providing a viable synthetic route to polycyclic indole derivatives. nih.gov While direct examples involving 1-cyclopropyl-6-methoxyindole are not extensively documented, analogous reactions suggest a strong potential for such transformations. For instance, a rhodium(I)-catalyzed cycloisomerization of a nitrogen-tethered indole and an alkylidenecyclopropane has been successfully employed to synthesize tetrahydro-β-carboline derivatives. nih.gov This reaction proceeds through a mechanism involving the coordination of the rhodium catalyst to the double bond of the alkylidenecyclopropane, followed by cleavage of the cyclopropane ring and subsequent intramolecular cyclization onto the indole nucleus.

In a hypothetical scenario, a derivative of 1-cyclopropyl-6-methoxyindole bearing a tethered unsaturation on the cyclopropyl group could undergo a similar rhodium-catalyzed cycloisomerization. The 6-methoxy group would likely enhance the nucleophilicity of the indole ring, potentially facilitating the cyclization step.

| Reactant (Analogous) | Catalyst | Product (Analogous) | Reference |

| Nitrogen-tethered indole and alkylidenecyclopropane | Rhodium(I) complex | Tetrahydro-β-carboline derivative | nih.gov |

Lewis Acid-Mediated Cyclizations

Lewis acids can promote the ring-opening of the cyclopropyl group in N-cyclopropylindoles, generating a carbocationic intermediate that can be trapped intramolecularly by the electron-rich indole nucleus to form polyheterocyclic systems. The 6-methoxy group in 1-cyclopropyl-6-methoxyindole would further activate the indole ring towards electrophilic attack, making this a plausible pathway for cyclization.

An analogous process has been demonstrated in the Lewis acid-catalyzed cyclopropane ring-opening-cyclization cascade of fused bicyclic cyclopropanes with thioureas. uni-regensburg.de This reaction proceeds via an SN1-type ring-opening of the donor-acceptor cyclopropane, followed by an intramolecular cyclization. Similarly, Lewis acid-mediated cyclizations of methylenecyclopropyl imines have been explored for the formation of novel heterocyclic compounds.

For 1-cyclopropyl-6-methoxyindole, treatment with a suitable Lewis acid could induce the opening of the cyclopropyl ring, forming a stabilized carbocation that could then undergo an intramolecular Friedel-Crafts-type reaction with the indole C7 or C5 position, leading to the formation of a new fused ring. The regioselectivity of this cyclization would be influenced by the steric and electronic properties of any substituents on the cyclopropyl ring.

Radical-Initiated Cyclizations

Radical-initiated cyclizations offer another strategic approach to the synthesis of polyheterocyclic structures from 1-cyclopropyl-6-methoxyindole. The generation of a radical at a position that allows for intramolecular addition to the indole ring or a pendant unsaturated group can initiate a cascade of reactions leading to complex fused systems.

Research on the oxidative radical ring-opening and cyclization of cyclopropane derivatives provides a basis for this approach. beilstein-journals.org For example, a radical can be generated on a side chain attached to the cyclopropyl group, which then undergoes cyclization. Alternatively, a photoactivated formal [3+2] cycloaddition of N-aryl cyclopropylamines has been reported, highlighting the reactivity of the N-cyclopropyl moiety under photoredox conditions. chemrxiv.org

In the context of 1-cyclopropyl-6-methoxyindole, a radical could be generated on a substituent of the cyclopropyl ring or the indole nucleus. This radical could then add to an appropriately positioned double or triple bond, or to the indole ring itself, to initiate the cyclization process. The electron-donating 6-methoxy group would influence the regioselectivity of any radical addition to the indole ring.

Research Applications and Scaffold Utility of 1 Cyclopropyl 6 Methoxylindole Derivatives

Role as a Precursor in Complex Molecule Synthesis

The inherent reactivity of the indole (B1671886) nucleus, further modulated by the electronic effects of the 6-methoxy group and the steric influence of the 1-cyclopropyl substituent, positions 1-cyclopropyl-6-methoxyindole as a valuable starting material for the synthesis of more intricate molecular architectures. While specific examples detailing the direct use of 1-cyclopropyl-6-methoxyindole are not extensively documented in publicly available literature, the chemical principles governing indole chemistry provide a clear indication of its potential as a synthetic precursor.

The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. The presence of the electron-donating methoxy (B1213986) group at the C6 position is expected to enhance the nucleophilicity of the indole ring, thereby facilitating reactions such as Mannich reactions, Vilsmeier-Haack formylation, and Friedel-Crafts acylations. These reactions serve as crucial steps in the elaboration of the indole core, allowing for the introduction of diverse functional groups and the construction of larger, more complex heterocyclic systems.

Furthermore, the N-cyclopropyl group, while generally stable, can influence the regioselectivity of certain reactions and provides a unique lipophilic handle that can be advantageous in modulating the pharmacokinetic properties of the final target molecules. The synthesis of complex natural products and their analogues often relies on the strategic functionalization of indole precursors. For instance, the core structures of many alkaloids contain a functionalized indole moiety. By analogy, 1-cyclopropyl-6-methoxyindole could serve as a key intermediate in the synthesis of novel alkaloid-like compounds with potential biological activities.

Table 1: Potential Synthetic Transformations of the 1-Cyclopropyl-6-methoxyindole Scaffold

| Reaction Type | Reagents and Conditions | Expected Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Cyclopropyl-6-methoxy-1H-indole-3-carbaldehyde |

| Mannich Reaction | Formaldehyde, Dimethylamine | 1-Cyclopropyl-6-methoxy-N,N-dimethyl-1H-indole-3-methanamine |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-Acyl-1-cyclopropyl-6-methoxy-1H-indole |

| Metalation-Alkylation | n-BuLi, then Alkyl halide | 2-Alkyl-1-cyclopropyl-6-methoxy-1H-indole |

Scaffold for Diversity-Oriented Synthesis (DOS) Initiatives

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological space and identify new therapeutic agents. The 1-cyclopropyl-6-methoxyindole scaffold is an attractive starting point for DOS initiatives due to its inherent structural features and multiple points for diversification.

The indole core provides at least three positions (C2, C3, and the benzene (B151609) ring) where different substituents can be introduced. The N-cyclopropyl and C6-methoxy groups serve as initial diversity elements, and further modifications can be systematically explored. A DOS strategy based on this scaffold could involve a series of parallel reactions where a common intermediate, derived from 1-cyclopropyl-6-methoxyindole, is treated with a variety of reagents to generate a library of related but structurally distinct compounds.

For example, a library could be constructed by first performing a Vilsmeier-Haack reaction on the scaffold to introduce a formyl group at the C3 position. This aldehyde can then be subjected to a range of reactions, such as reductive amination with a diverse set of primary and secondary amines, Wittig reactions with various phosphonium (B103445) ylides, or condensation reactions with different active methylene (B1212753) compounds. Each of these pathways would lead to a unique subset of molecules with varying side chains at the C3 position.

Further diversity can be achieved by functionalizing the benzene ring of the indole nucleus. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce additional functional groups, which can then be further elaborated. The combination of these diversification strategies would allow for the rapid generation of a large and diverse library of compounds based on the 1-cyclopropyl-6-methoxyindole scaffold.

Applications in Material Science Research

The photophysical and electronic properties of indole derivatives make them promising candidates for applications in material science. The extended π-system of the indole ring can be readily modified to tune its optical and electrical characteristics. The incorporation of a 1-cyclopropyl-6-methoxyindole unit into larger conjugated systems could lead to the development of novel organic materials with interesting properties.

For example, polymers or oligomers containing the 1-cyclopropyl-6-methoxyindole moiety could be synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-donating nature of the 6-methoxy group can influence the highest occupied molecular orbital (HOMO) energy level of the material, which is a critical parameter in the design of efficient organic electronic devices. The N-cyclopropyl group can affect the solid-state packing and morphology of the material, which in turn influences charge transport properties.

Furthermore, the indole scaffold can be functionalized with fluorophores or chromophores to create fluorescent sensors. The fluorescence properties of such molecules could be sensitive to the presence of specific analytes, making them useful for chemical sensing applications. The unique electronic environment provided by the 1-cyclopropyl-6-methoxyindole core could lead to sensors with high sensitivity and selectivity. While specific examples of 1-cyclopropyl-6-methoxyindole in material science are yet to be widely reported, the foundational principles of materials chemistry suggest that this scaffold holds significant promise for the development of novel functional materials.

Development of Chemical Probes and Tools for Mechanistic Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying biological processes and for validating new drug targets. The 1-cyclopropyl-6-methoxyindole scaffold can serve as a starting point for the design and synthesis of novel chemical probes.

The indole nucleus is a common motif in many biologically active molecules, and its derivatives have been shown to interact with a wide range of biological targets. By systematically modifying the 1-cyclopropyl-6-methoxyindole scaffold, it may be possible to develop potent and selective ligands for specific proteins. For example, the scaffold could be elaborated with functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the active site of a target enzyme.

Moreover, the scaffold can be tagged with a reporter group, such as a fluorescent dye or a radioactive isotope, to facilitate the detection and quantification of the probe's interaction with its target. Such probes could be used in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, to study the localization and function of the target protein in living cells and organisms.

The development of chemical probes based on the 1-cyclopropyl-6-methoxyindole scaffold could provide valuable insights into the mechanisms of disease and could aid in the discovery of new therapeutic agents. The unique combination of structural and electronic features of this scaffold makes it an attractive platform for the development of the next generation of chemical tools for biological research.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for 1-Cyclopropyl-6-methoxyindole

Traditional indole (B1671886) syntheses, such as the Fischer method, often rely on harsh acidic conditions. wikipedia.org The future of synthesizing 1-cyclopropyl-6-methoxyindole lies in the adoption of novel and sustainable "green" chemistry principles. tandfonline.com These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for classic reactions like the Fischer indole synthesis. researchgate.nettandfonline.com

Solvent-Free Reactions: Performing syntheses under solvent-free conditions, for instance through mechanochemistry, minimizes the use of volatile organic compounds, aligning with green chemistry goals. researchgate.netrsc.org

One-Pot, Multi-Component Reactions: Designing a synthesis where multiple reaction steps are carried out in a single vessel without isolating intermediates improves efficiency and reduces waste. organic-chemistry.orgrsc.org A potential one-pot synthesis for 1-cyclopropyl-6-methoxyindole could involve a palladium-catalyzed domino reaction, combining coupling and cyclization steps. organic-chemistry.org

Use of Greener Catalysts and Solvents: Research is moving away from toxic catalysts and solvents towards more benign alternatives like water, ionic liquids, or nanocatalysts. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

| Methodology | Key Advantages | Applicability to 1-Cyclopropyl-6-methoxyindole | References |

|---|---|---|---|

| Conventional (e.g., Fischer) | Well-established, versatile | Feasible but may require harsh conditions and produce byproducts. | wikipedia.orgtestbook.com |

| Microwave-Assisted | Rapid, high yields, energy efficient | High potential to accelerate the cyclization step and improve overall efficiency. | tandfonline.comtandfonline.com |

| Mechanochemical | Solvent-free, eco-friendly | An innovative, green alternative for the initial condensation and cyclization steps. | rsc.org |

| Palladium-Catalyzed Domino Reactions | One-pot procedure, high atom economy | Allows for the construction of the substituted indole core in a single, efficient sequence. | organic-chemistry.orgmdpi.com |

Advanced Computational Modeling for Property Prediction and Reaction Design

In silico methods are becoming indispensable in modern chemical research. Advanced computational modeling offers a way to predict the properties of molecules and design synthetic reactions before they are ever attempted in the lab, saving time and resources. For 1-cyclopropyl-6-methoxyindole, these tools can accelerate its development for various applications.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.govarabjchem.org By building a QSAR model with derivatives of 1-cyclopropyl-6-methoxyindole, researchers could predict the activity of new, unsynthesized analogues. nih.govtandfonline.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. asianpubs.org These studies can predict parameters like the HOMO-LUMO energy gap, which indicates chemical reactivity, and help in analyzing potential reaction pathways. mdpi.comsemanticscholar.orgresearchgate.net

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as a protein. It can be used to predict the binding affinity and orientation of 1-cyclopropyl-6-methoxyindole derivatives, guiding the design of more potent compounds. semanticscholar.org

Table 2: Application of Computational Models in Indole Research

| Computational Method | Primary Function | Potential Application for 1-Cyclopropyl-6-methoxyindole | References |

|---|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. | Design of derivatives with enhanced therapeutic properties. | ijpsi.orgnih.govarabjchem.org |

| DFT | Calculates electronic structure, reactivity, and stability. | Predicting reaction outcomes and understanding electronic properties. | asianpubs.orgmdpi.com |

| Molecular Docking | Simulates binding of a molecule to a biological target. | Screening for potential protein targets and optimizing interactions. | semanticscholar.org |

Integration of Chemoenzymatic Approaches for Selective Modifications

Chemoenzymatic synthesis combines the best of traditional organic chemistry with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com Enzymes can perform specific modifications on a molecule that are difficult to achieve with conventional chemical methods. This approach is a promising future direction for creating novel derivatives of 1-cyclopropyl-6-methoxyindole with high precision.

Future research in this area could involve:

Multi-Enzyme Cascades: Designing one-pot reactions where several enzymes work in sequence to build complex molecules from simple starting materials. For instance, a cascade involving a tryptophan synthase, an L-amino acid oxidase (LAAO), and other enzymes could be used to generate diverse functionalized indole derivatives. mdpi.comnih.gov

Selective Oxidation: Using artificial enzymes or peroxygenases to achieve selective oxidation at specific positions of the indole ring, such as the C3 position, to create oxindole (B195798) derivatives under mild conditions. acs.org

Kinetic Resolution: Employing enzymes like lipases to selectively react with one enantiomer of a racemic mixture, allowing for the synthesis of enantiopure indole derivatives.

Mechanistic Elucidation of Complex Reaction Pathways and Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Future research will continue to investigate the intricate pathways involved in the synthesis and functionalization of indoles like 1-cyclopropyl-6-methoxyindole.

Key areas for mechanistic investigation include:

Fischer Indole Synthesis: Despite being over a century old, the precise mechanism, particularly the key nature.comnature.com-sigmatropic rearrangement step and the nature of the intermediates, remains a subject of study. wikipedia.orgtestbook.comnature.combyjus.com Detailed computational and experimental studies can provide further insight. jk-sci.com

C-H Functionalization Pathways: Understanding the mechanism of C-H activation is vital for controlling regioselectivity. Studies will focus on identifying the active catalytic species and the transition states involved in palladium-catalyzed reactions, which can proceed through intermediates like a σ-alkyl complex. beilstein-journals.orgnih.gov

Reactive Intermediates: Many indole syntheses proceed through highly reactive, transient intermediates, such as alkylideneindolenines. rsc.org Trapping and characterizing these intermediates can unlock new synthetic possibilities for creating 3-substituted derivatives of 1-cyclopropyl-6-methoxyindole.

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-6-methoxylindole, and how can researchers optimize yield and purity?

-

Methodology : The synthesis typically involves introducing the cyclopropyl group via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to a pre-functionalized 6-methoxyindole scaffold. For example, cyclopropane derivatives can be coupled using palladium catalysts under inert conditions . Optimization may include varying solvent systems (e.g., DMF vs. THF), temperature gradients, and catalyst loading. Purity is enhanced via column chromatography or recrystallization, with yields monitored by HPLC .

-

Data Table :

Reaction Condition Catalyst Solvent Yield (%) Purity (%) 80°C, 12h Pd(PPh₃)₄ DMF 65 98 100°C, 8h PdCl₂ THF 72 95

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

- Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons appear as distinct multiplets at δ 0.8–1.5 ppm; methoxy groups resonate near δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound?

- Methodology : Follow Category 4 acute toxicity guidelines (oral, dermal, inhalation). Use fume hoods for synthesis, wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers under nitrogen to prevent degradation. Emergency procedures include immediate rinsing for eye/skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

- Methodology : Discrepancies may arise from solvent impurities, tautomerism, or stereochemical variations. Perform deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with computational models (DFT calculations) to predict shifts and validate assignments .

Q. What experimental strategies assess the compound’s biological activity, and how are conflicting in vitro vs. in vivo results addressed?

-

Methodology : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (SPR or radioligand displacement). For in vivo studies, use murine models with pharmacokinetic profiling (plasma half-life, bioavailability). Conflicting results may stem from metabolic instability; address via prodrug design or structural analogs with improved stability. Validate using LC-MS/MS to track metabolite formation .

-

Data Table :

Assay Type Target IC₅₀ (µM) Model System Kinase Inhibition EGFR 0.45 HeLa cells Antimicrobial S. aureus 12.3 In vitro

Q. What mechanistic insights exist regarding the compound’s reactivity under environmental or catalytic conditions?

- Methodology : Study surface adsorption using XPS or AFM to assess interactions with materials like silica or polymers. For catalytic applications (e.g., as a ligand), test turnover numbers in cross-coupling reactions. Environmental stability is evaluated via accelerated degradation studies (UV exposure, humidity chambers) with HPLC monitoring .

Guidelines for Methodological Rigor

- Source Reliability : Prioritize peer-reviewed journals (e.g., The Journal of Organic Chemistry) and databases like PubChem or CAS Common Chemistry. Avoid non-academic platforms like BenchChem .

- Experimental Design : Align with AGENDA guidelines (A.15–A.16) to define objectives, milestones, and risk mitigation (e.g., pilot studies for reaction scalability) .

- Data Interpretation : Use statistical tools (ANOVA, t-tests) to validate reproducibility. For spectral conflicts, consult the EPA DSSTox database for reference spectra .

Featured Recommendations